molecular formula C12H12F2N2O3 B1382706 ethyl 2-(5-amino-3,3-difluoro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate CAS No. 1808408-97-0

ethyl 2-(5-amino-3,3-difluoro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate

Cat. No.: B1382706
CAS No.: 1808408-97-0
M. Wt: 270.23 g/mol
InChI Key: AVBMFXQSIUHVKT-UHFFFAOYSA-N
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Description

Ethyl 2-(5-amino-3,3-difluoro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate is a synthetic organic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This particular compound features a unique structure with an indole core, substituted with amino, difluoro, and ester functional groups, making it a versatile molecule for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(5-amino-3,3-difluoro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate typically involves multi-step organic reactions

    Indole Core Formation: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of Difluoro Groups: The difluoro groups are introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

    Amination: The amino group is typically introduced through nucleophilic substitution reactions using amines.

    Esterification: The final step involves esterification of the carboxylic acid intermediate with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions and purification processes such as crystallization or chromatography would be essential.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

Ethyl 2-(5-amino-3,3-difluoro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole core but different functional groups.

    5-Fluoroindole: A simpler indole derivative with a single fluorine atom.

    Tryptophan: An essential amino acid with an indole core.

Uniqueness

Ethyl 2-(5-amino-3,3-difluoro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate is unique due to the combination of its difluoro and amino groups, which are not commonly found together in indole derivatives. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 2-(5-amino-3,3-difluoro-2-oxoindol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2N2O3/c1-2-19-10(17)6-16-9-4-3-7(15)5-8(9)12(13,14)11(16)18/h3-5H,2,6,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBMFXQSIUHVKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)N)C(C1=O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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